N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-2-one moiety, which is a derivative of coumarin, and is linked to an acetamide group through an ether linkage. The presence of methyl and phenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol, which is derived from the chromen-2-one core.
Etherification: The hydroxyl group of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol is reacted with N-methyl-N-phenylacetamide in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Pathways: The compound’s effects on various biochemical pathways can lead to changes in cellular metabolism, gene expression, and overall cellular function.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxycoumarin share a similar chromen-2-one core but differ in their substituents.
Acetamide Derivatives: N-phenylacetamide and N-methylacetamide are structurally related but lack the chromen-2-one moiety.
Uniqueness
N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of its chromen-2-one core with the N-methyl-N-phenylacetamide moiety. This structural arrangement imparts distinct chemical properties and potential biological activities that set it apart from other similar compounds.
Properties
IUPAC Name |
N-methyl-N-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-14(2)21(24)26-20-15(3)18(11-10-17(13)20)25-12-19(23)22(4)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVCROQAIXEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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